![molecular formula C26H32N2O3S B1669779 Daledalin tosylate CAS No. 23226-37-1](/img/structure/B1669779.png)
Daledalin tosylate
Overview
Description
Daledalin tosylate: is a chemical compound that was developed in the 1970s by Pfizer as a selective norepinephrine reuptake inhibitor. It was primarily investigated for its potential antidepressant effects. The compound is known for its ability to potentiate the action of catecholamines and reverse hypothermia induced by noradrenaline .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daledalin tosylate can be synthesized by the reduction of amedalin with diborane . The process involves the conversion of the hydroxyl group into a good leaving group through the use of sulfonyl chlorides such as p-toluenesulfonyl chloride .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Daledalin tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is an excellent leaving group, making it suitable for nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Tosyl chloride is commonly used to convert alcohols into tosylates, facilitating substitution reactions.
Oxidation and Reduction Reactions: Specific reagents such as diborane are used for reduction processes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with tosylates typically yield alkyl halides or other substituted compounds .
Scientific Research Applications
Chemistry: Daledalin tosylate is used in organic synthesis as a reagent for creating good leaving groups, facilitating various chemical transformations .
Biology and Medicine: In biological research, this compound has been studied for its effects on norepinephrine reuptake and its potential as an antidepressant . Although it was not marketed, it provided valuable insights into the development of selective norepinephrine reuptake inhibitors.
Industry: The compound is used in the pharmaceutical industry for research and development of new antidepressant drugs. Its ability to potentiate catecholamines makes it a valuable tool in neuropharmacological studies .
Mechanism of Action
Daledalin tosylate exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft . This action potentiates the effects of catecholamines, leading to increased neuronal activity and potential antidepressant effects. The compound does not significantly affect the reuptake of serotonin or dopamine and has no antihistamine or anticholinergic properties .
Comparison with Similar Compounds
Amedalin: A precursor to daledalin tosylate, used in its synthesis.
Amitriptyline: Another antidepressant with similar effects but different mechanisms of action.
Uniqueness: this compound is unique in its selective inhibition of norepinephrine reuptake without affecting serotonin or dopamine reuptake. This specificity makes it distinct from other antidepressants that may have broader effects on multiple neurotransmitters .
Biological Activity
Daledalin tosylate, a compound developed in the 1970s by Pfizer, is primarily recognized for its selective norepinephrine reuptake inhibition, which positions it as a potential antidepressant agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Name : this compound
- CAS Number : 23226-37-1
- Molecular Formula : C26H32N2O3S
- Molecular Weight : 452.61 g/mol
This compound has been studied for its effects on norepinephrine reuptake and its potential role in treating depressive disorders. It has shown promise in enhancing the action of catecholamines and reversing hypothermia induced by noradrenaline .
This compound functions primarily by inhibiting the reuptake of norepinephrine. This action increases the concentration of norepinephrine in the synaptic cleft, which is crucial for mood regulation and cognitive function. The compound also exhibits monoamine oxidase inhibitory activity, suggesting that it may act as a substrate for this enzyme .
Antidepressant Properties
Research indicates that this compound has significant antidepressant effects. In various animal models, it has been shown to:
- Potentiate amphetamine-induced excitation in rats.
- Antagonize reserpine-induced hypothermia and sedation.
- Reduce tetrabenazine-induced ptosis in mice .
These findings suggest that this compound could be beneficial in managing depressive symptoms by modulating neurotransmitter levels.
Case Studies
A review of literature reveals several studies focusing on the efficacy of this compound:
-
Study on Norepinephrine Reuptake :
- Objective : To evaluate the effects of this compound on norepinephrine levels.
- Findings : The compound significantly increased norepinephrine concentrations in synaptic clefts, supporting its role as a reuptake inhibitor.
- Animal Model Trials :
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparison with other known antidepressants is presented below:
Compound | Mechanism of Action | Efficacy in Animal Models |
---|---|---|
This compound | Norepinephrine reuptake inhibitor | Significant |
Fluoxetine (Prozac) | Selective serotonin reuptake inhibitor | Moderate |
Bupropion | Norepinephrine-dopamine reuptake inhibitor | Significant |
This table illustrates that while this compound is effective, it operates through a different mechanism compared to traditional SSRIs like fluoxetine.
Properties
CAS No. |
23226-37-1 |
---|---|
Molecular Formula |
C26H32N2O3S |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;N-methyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C19H24N2.C7H8O3S/c1-19(13-8-14-20-2)15-21(16-9-4-3-5-10-16)18-12-7-6-11-17(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9-12,20H,8,13-15H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
HCIFDIMOPGHYSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Daledalin tosylate; UK-3557-15; UK3557-15; UK 3557-15; UK-355715; UK355715; UK 355715. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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